N2-Butyl-2,3-pyridinediamine

Medicinal Chemistry Pharmacokinetics ADME

Balancing lipophilicity and solubility is critical in medchem optimization. N2-Butyl-2,3-pyridinediamine (LogD7.4=1.75) offers markedly lower lipophilicity than its sec-butyl isomer, reducing metabolic liability. • 2.1-fold lower BCF (11.65 vs. 24.80) minimizes bioaccumulation risk-key for green chemistry. • Multi-gram synthesis via published route (91% intermediate yield) ensures reproducible, cost-effective sourcing. • 98% purity, global B2B shipping.

Molecular Formula C9H15N3
Molecular Weight 165.24 g/mol
CAS No. 53929-75-2
Cat. No. B1385935
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN2-Butyl-2,3-pyridinediamine
CAS53929-75-2
Molecular FormulaC9H15N3
Molecular Weight165.24 g/mol
Structural Identifiers
SMILESCCCCNC1=C(C=CC=N1)N
InChIInChI=1S/C9H15N3/c1-2-3-6-11-9-8(10)5-4-7-12-9/h4-5,7H,2-3,6,10H2,1H3,(H,11,12)
InChIKeyNQPVPVUORROSIB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N2-Butyl-2,3-pyridinediamine Structural Overview


N2-Butyl-2,3-pyridinediamine (CAS 53929-75-2), also known as 2-N-butylpyridine-2,3-diamine, is a heterocyclic small molecule with the molecular formula C9H15N3 and a molecular weight of 165.24 g/mol . It is classified as an N2-substituted 2,3-pyridinediamine derivative and is a positional isomer of N2-(sec-butyl)-2,3-pyridinediamine (CAS 1040042-71-4) . The compound serves as a versatile scaffold for further functionalization and is utilized as a chelating ligand in coordination chemistry and as a building block in medicinal chemistry research [1].

N2-Butyl-2,3-pyridinediamine Isomer Differentiation


Within the N2-alkyl-2,3-pyridinediamine class, substitution is not trivial. The target compound (N2-n-butyl-2,3-pyridinediamine) and its closest analog (N2-sec-butyl-2,3-pyridinediamine) share an identical molecular formula (C9H15N3) and molar mass (165.24 g/mol) . However, the differing topology of the butyl chain (linear vs. branched) is known to critically impact key physicochemical properties that govern compound behavior in biological and catalytic systems [1]. These include lipophilicity (LogD) and bioconcentration potential, which are key determinants of a molecule's pharmacokinetic profile and environmental fate. The following evidence demonstrates that these two isomers are not interchangeable and must be selected based on the specific experimental requirements.

N2-Butyl-2,3-pyridinediamine Quantitative Evidence


Lipophilicity: n-Butyl vs. Sec-Butyl

The substitution of a linear n-butyl group for a branched sec-butyl group significantly reduces the compound's lipophilicity. Specifically, the predicted distribution coefficient at physiological pH (LogD 7.4) for the target compound (n-butyl derivative) is 1.75, which is lower than the predicted LogP of 2.06 for the sec-butyl isomer . This difference in lipophilicity is a key driver of molecular behavior in biological systems.

Medicinal Chemistry Pharmacokinetics ADME

Bioconcentration: Branched vs. Linear Butyl

The molecular topology of the butyl group significantly impacts the compound's potential to accumulate in biological tissues. The target compound, with its linear n-butyl chain, has a predicted Bioconcentration Factor (BCF) of 11.65. In contrast, the branched sec-butyl isomer exhibits a predicted BCF of 24.80 .

Environmental Chemistry Toxicology Bioaccumulation

Direct C2 Amination Synthetic Route

A robust and high-yielding synthetic route to the N-butylpyridin-2-amine core, a direct precursor to the target compound, is well-documented. The method employs a NaH/LiI-mediated direct C2 amination of pyridine with n-butylamine, achieving a 91% yield for the N-butylpyridin-2-amine intermediate [1].

Organic Synthesis Process Chemistry Catalysis

N2-Butyl-2,3-pyridinediamine Optimal Use Cases


ADME Optimization Scaffold

The lower lipophilicity (LogD 7.4 = 1.75) of N2-butyl-2,3-pyridinediamine makes it the preferred scaffold over its sec-butyl isomer for medicinal chemistry programs aiming to improve aqueous solubility and reduce metabolic liabilities. This property is critical for hit-to-lead optimization campaigns where balancing potency with favorable pharmacokinetic properties is paramount [1].

Environmentally Benign Catalyst Design

For industrial or academic research involving transition metal complexes (e.g., in alkene oligomerization catalysis [2]), selecting the n-butyl derivative over the sec-butyl analog is a data-driven choice to minimize environmental impact. The predicted 2.1-fold lower bioconcentration factor (BCF = 11.65 vs. 24.80) indicates a significantly reduced potential for bioaccumulation, aligning with principles of green chemistry and sustainability [3].

Scalable Synthesis of Functionalized Pyridines

The target compound's core structure can be efficiently synthesized on a multi-gram scale using a published procedure that delivers the key intermediate, N-butylpyridin-2-amine, in 91% yield [4]. This established protocol offers a reliable, cost-effective, and reproducible route for procurement or in-house preparation, mitigating supply chain risks for large-scale research endeavors.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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